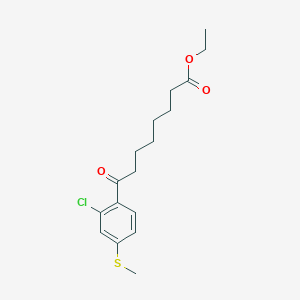

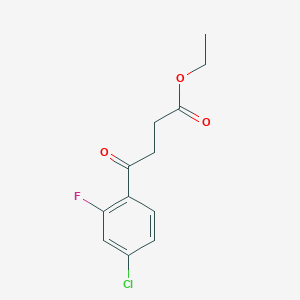

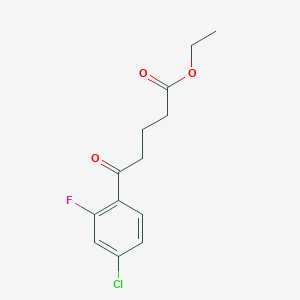

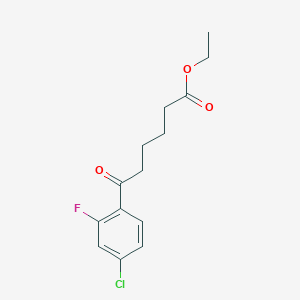

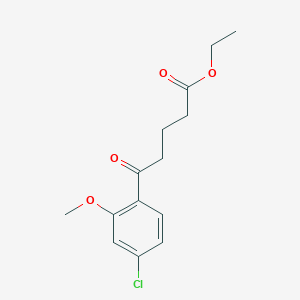

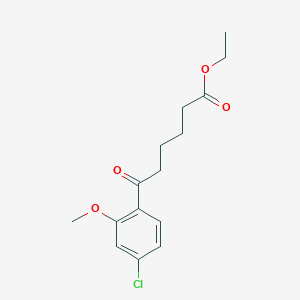

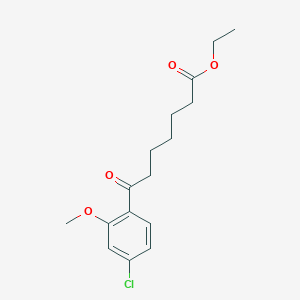

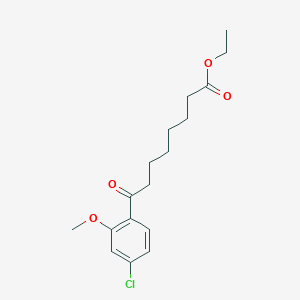

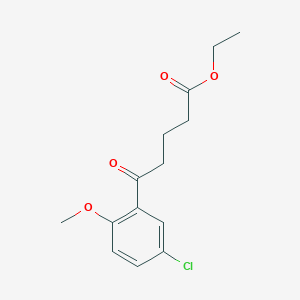

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and potential uses in various fields.

Synthesis Analysis

While specific synthesis methods for “Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar structure, “(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one”, was synthesized by Genentech Inc .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is involved in the synthesis of various chemical compounds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid uses a method that includes masking of a double bond, regioselective deprotonation, and regeneration via selenation and oxidation (Kiely, 1991).

Reactivity in Synthesis

The reactivity of similar compounds to ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is explored in various synthetic processes. For example, the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene demonstrates the versatility of similar compounds in creating structurally diverse chemicals (Pudovik et al., 1970).

Incorporation in Drug Synthesis

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and related compounds are utilized in the synthesis of various drugs. For instance, its structural analogs play a role in the synthesis of certain antiviral agents, such as inhibitors of Herpes simplex type-1 (Dawood et al., 2011).

Role in Heterocyclic Chemistry

The compound and its derivatives are important in heterocyclic chemistry, contributing to the construction of complex molecular structures like cinnoline rings (Miyamoto & Matsumoto, 1988).

Applications in Biological and Pharmaceutical Research

Antiviral and Antibacterial Properties

Some derivatives of ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate demonstrate significant antiviral and antibacterial activities. For instance, certain synthesized compounds show potential in the treatment of tuberculosis and other microbial infections (Mamatha S.V et al., 2019).

Enzymatic Synthesis Applications

The compound's analogs are used in enzymatic synthesis processes, like the production of chiral intermediates for drugs like ezetimibe, highlighting their relevance in pharmaceutical manufacturing (Zhi‐Qiang Liu et al., 2017).

Environmental and Agricultural Use

- Herbicide Development: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate related compounds are used in developing herbicides, demonstrating their significance in agricultural chemistry (Jian-Guo Fan et al., 2015).

Orientations Futures

The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Propriétés

IUPAC Name |

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCDSWQMKXNLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)